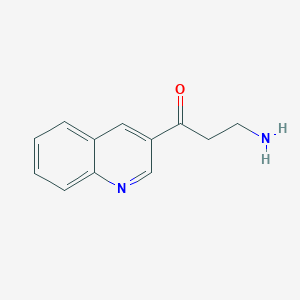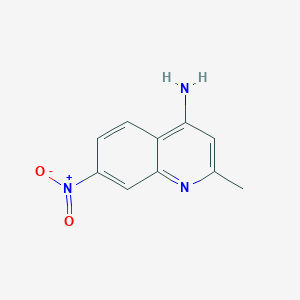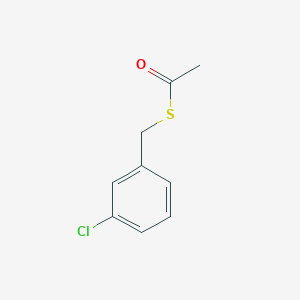
Thioacetic acid S-(3-chloro-benzyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-3-chlorobenzyl ethanethioate: is an organic compound with the molecular formula C9H9ClOS It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-3-chlorobenzyl ethanethioate typically involves the reaction of 3-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thioester bond. The general reaction scheme is as follows:
3-chlorobenzyl chloride+ethanethiolNaOH, refluxS-3-chlorobenzyl ethanethioate+NaCl
Industrial Production Methods: In an industrial setting, the production of S-3-chlorobenzyl ethanethioate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as lipase enzymes, can also be employed to facilitate the transesterification reaction under milder conditions, reducing the need for harsh reagents and high temperatures .
化学反応の分析
Types of Reactions: S-3-chlorobenzyl ethanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The chlorine atom on the benzyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
Chemistry: S-3-chlorobenzyl ethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioester compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, S-3-chlorobenzyl ethanethioate is studied for its potential as a bioactive molecule. Its thioester functionality makes it a candidate for enzyme inhibition studies, particularly those involving thioesterases.
Medicine: The compound’s potential therapeutic applications are being explored, including its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of biologically active compounds.
Industry: In the industrial sector, S-3-chlorobenzyl ethanethioate is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
作用機序
The mechanism of action of S-3-chlorobenzyl ethanethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction is often mediated through nucleophilic attack by amino acid residues, such as cysteine or serine, on the thioester carbonyl carbon.
類似化合物との比較
- S-2-chlorobenzyl ethanethioate
- S-methyl ethanethioate
- S-ethyl ethanethioate
Comparison: S-3-chlorobenzyl ethanethioate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and physical properties compared to its analogs. The position of the chlorine atom on the benzyl ring can influence the compound’s reactivity and interaction with biological targets. For example, S-2-chlorobenzyl ethanethioate, with the chlorine atom in the ortho position, may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity .
特性
分子式 |
C9H9ClOS |
|---|---|
分子量 |
200.69 g/mol |
IUPAC名 |
S-[(3-chlorophenyl)methyl] ethanethioate |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3 |
InChIキー |
HEEPGMBOVLMMBF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


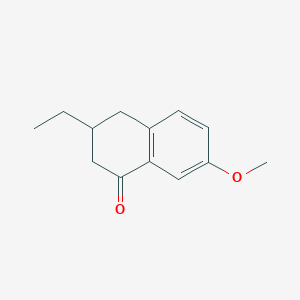

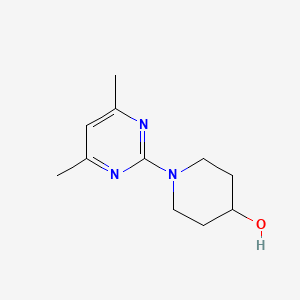

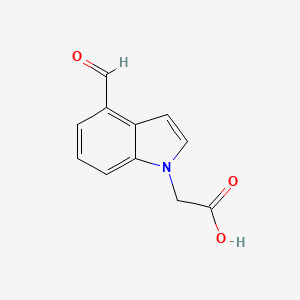
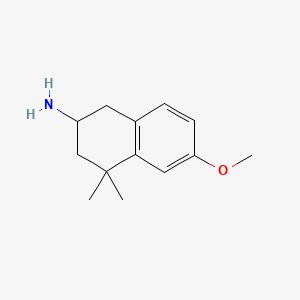



![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)
